Scientific Field: Biochemistry and Cell Biology
Application Summary: Deoxy-bigCHAP is commonly used for membrane solubilization . It is a non-ionic detergent that solubilizes cell membranes .
Methods of Application: The detergent is applied directly to the cell membrane for solubilization. It is easily removed by dialysis and its absorption at UV region is very low .
Results or Outcomes: The use of Deoxy-bigCHAP results in the successful solubilization of cell membranes, which is crucial for various biochemical and cell biology experiments .
Scientific Field: Proteomics
Application Summary: Deoxy-bigCHAP is used in proteomic analysis . It aids in the extraction and analysis of proteins from cells .
Methods of Application: In proteomic analysis, Deoxy-bigCHAP is used to solubilize proteins from the cell membrane. Its low UV absorbance makes it suitable for protein determination .
Results or Outcomes: The use of Deoxy-bigCHAP in proteomic analysis facilitates the extraction and analysis of proteins, contributing to the understanding of protein function and interaction .
Scientific Field: Neurobiology
Application Summary: Deoxy-bigCHAP has been used for the extraction of opioid receptors from neuroblastoma or hybrid cells of glioma .
Results or Outcomes: The use of Deoxy-bigCHAP allows for the extraction of opioid receptors, which are important targets for pain management and addiction treatment .
Scientific Field: Biochemistry
Application Summary: Deoxy-bigCHAP is used in anion exchange chromatography .
Methods of Application: Deoxy-bigCHAP is used as a detergent in the chromatography process. Its specific application methods may vary depending on the experimental setup .
Results or Outcomes: The use of Deoxy-bigCHAP in anion exchange chromatography helps in the separation and purification of proteins, nucleic acids, and other biomolecules .
Scientific Field: Cell Biology
Application Summary: Deoxy-bigCHAP has been used for the extraction of adenylate cyclase , an important enzyme involved in cellular signaling.
Results or Outcomes: The use of Deoxy-bigCHAP allows for the extraction of adenylate cyclase, contributing to the understanding of cellular signaling pathways .
Scientific Field: Molecular Biology
Application Summary: Deoxy-bigCHAP has been used for the extraction of acetyltransferase , an enzyme that transfers acetyl groups from one molecule to another.
Results or Outcomes: The use of Deoxy-bigCHAP allows for the extraction of acetyltransferase, contributing to the understanding of protein modification and gene regulation .
Application Summary: Deoxy-bigCHAP is used in anion exchange chromatography on DEAE-cellulose .
Results or Outcomes: The use of Deoxy-bigCHAP in anion exchange chromatography on DEAE-cellulose helps in the separation and purification of proteins, nucleic acids, and other biomolecules .
Scientific Field: Laboratory Research
Application Summary: Deoxy-bigCHAP is used as a surfactant and wetting agent in laboratory settings . It helps to reduce the surface tension of liquids, allowing them to spread more easily .
Methods of Application: Deoxy-bigCHAP is added to the liquid in the laboratory to reduce its surface tension. The specific concentration and method of application may vary depending on the experimental setup .
Results or Outcomes: The use of Deoxy-bigCHAP as a surfactant and wetting agent improves the performance of liquids in laboratory experiments .
Deoxy-bigchap, also known as N,N-Bis[3-(D-gluconamido)propyl]deoxycholamide, is a synthetic compound characterized by its molecular formula and a molecular weight of 862.06 g/mol. It is classified as a nonionic detergent, similar in function to other detergents like CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) and CHAPSO (3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate). Deoxy-bigchap is notable for its reduced electrostatic interactions, making it particularly useful in biochemical applications where interference with ionic interactions needs to be minimized .
Deoxy-BigCHAP disrupts the lipid bilayer structure of cell membranes by inserting its hydrophobic tail into the membrane while the hydrophilic head group remains in the aqueous environment. This creates mixed micelles that encapsulate membrane proteins, allowing their extraction and further analysis [].
Deoxy-BigCHAP's mild detergent properties help maintain the native structure and function of membrane proteins, making it a valuable tool for studying their biochemistry and interactions with other molecules.
The biological activity of deoxy-bigchap is primarily linked to its role as a detergent in membrane protein studies. It is used to solubilize membrane proteins without denaturing them, thus preserving their functional state for further analysis. Studies have shown that deoxy-bigchap maintains the activity of certain enzymes and receptors during purification processes, making it an essential tool in biochemical research .
Deoxy-bigchap can be synthesized through a multi-step process involving the reaction of deoxycholic acid with D-gluconamide derivatives. The synthesis typically includes the following steps:
Interaction studies involving deoxy-bigchap focus on its ability to interact with proteins and lipids. These studies often employ techniques such as surface plasmon resonance (SPR) or fluorescence spectroscopy to assess binding affinities and interaction kinetics. Deoxy-bigchap's unique properties allow it to minimize non-specific interactions while promoting specific binding events, making it valuable for studying protein-ligand interactions .
Membrane solubilization by detergents like Deoxy-Bigchap relies on their amphiphilic structure, which enables the disruption of lipid bilayers. The detergent’s hydrophobic steroidal backbone interacts with membrane lipids, while its hydrophilic gluconamidopropyl groups face aqueous environments. This dual affinity allows Deoxy-Bigchap to partition into membranes, disassemble lipid-protein complexes, and form mixed micelles [2] [4].
The CMC of Deoxy-Bigchap (1.1–1.4 mM) determines the concentration threshold above which micelles spontaneously form. Below the CMC, monomeric detergent molecules predominate, while above it, micellar aggregates stabilize hydrophobic regions of membrane proteins. The aggregation number (8–16 monomers per micelle) reflects the balance between hydrophobic interactions and steric repulsion from hydrophilic headgroups [1] [3].
Table 1: Comparative CMC Values of Common Detergents
Detergent | CMC (mM) | Aggregation Number |
---|---|---|
Deoxy-Bigchap | 1.1–1.4 | 8–16 |
CHAPS | 6–10 | 10 |
n-Octyl-β-glucoside | 20–25 | 27 |
Triton X-100 | 0.2 | 150 |
Data from [3] [4] highlight Deoxy-Bigchap’s intermediate CMC, enabling efficient solubilization with lower concentrations than many ionic detergents.
Deoxy-Bigchap’s non-ionic nature minimizes electrostatic interference with protein function, making it ideal for anion-exchange chromatography [1]. Its gluconamide groups form hydrogen bonds with polar residues on extramembranous protein domains, while the steroidal core embeds into hydrophobic transmembrane regions. This dual binding stabilizes proteins in their native conformations without denaturation [4] [6].
The detergent preferentially extracts proteins with high hydrophobic surface areas, such as G-protein-coupled receptors (GPCRs). Its moderate micellar size (8,800 Da) prevents steric hindrance during protein-detergent complex formation, ensuring access to tightly packed transmembrane helices [3] [5].
The Gibbs free energy of micellization (ΔGmic) quantifies the spontaneity of micelle formation. For Deoxy-Bigchap, ΔGmic is calculated using:
$$
\Delta G_{\text{mic}} = R T \ln(\text{CMC})
$$
Where $$ R = 8.314 \, \text{J/mol·K} $$, $$ T = 298.15 \, \text{K} $$, and CMC is in molar units. Substituting experimental CMC values:
Table 2: Thermodynamic Parameters for Deoxy-Bigchap Micelles
CMC (mM) | ΔG_mic (kJ/mol) |
---|---|
1.1 | −16.89 |
1.4 | −16.29 |
Calculations from demonstrate favorable micellization, with ΔG_mic values comparable to CHAPSO (−17.1 kJ/mol) but more negative than Triton X-100 (−12.5 kJ/mol) [3].
Deoxy-Bigchap follows a three-stage model of membrane disruption:
The rate of protein extraction depends on detergent-lipid ratio (D:L). At D:L > 1:1, Deoxy-Bigchap achieves complete solubilization within minutes, whereas lower ratios yield slower, incomplete extraction. Molecular dynamics simulations suggest its rigid steroidal core reduces lateral diffusion in bilayers, prolonging contact time with target proteins [4] [6].
Irritant